
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a chloro-substituted ethoxyphenyl group, and a cyano-substituted phenoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the chloro and ethoxy groups. One common method involves the reaction of 2-chloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid with cyano(3-phenoxyphenyl)methyl chloride under basic conditions to form the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro or cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar cyclopropane structure.
Etofenprox: Another pyrethroid insecticide with structural similarities.
Uniqueness
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
101492-39-1 |
|---|---|
Molecular Formula |
C26H22ClNO4 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C26H22ClNO4/c1-2-30-20-13-11-19(12-14-20)26(16-24(26)27)25(29)32-23(17-28)18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15,23-24H,2,16H2,1H3 |
InChI Key |
QFBDISZZQLAZMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


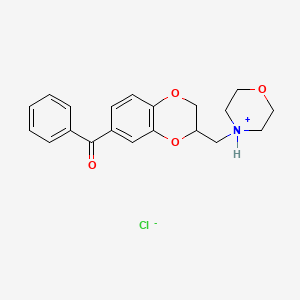
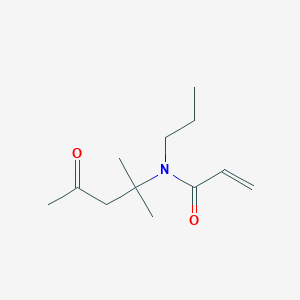

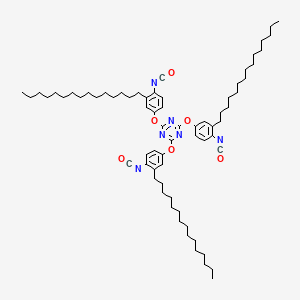
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

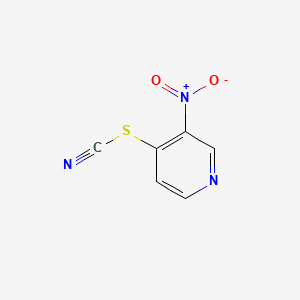
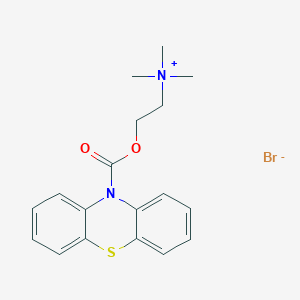
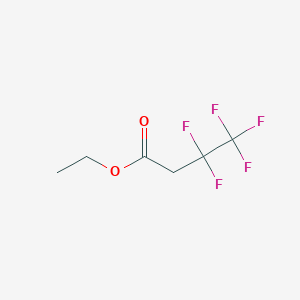
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
